molecular formula C13H17BO4 B3021799 2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 94838-82-1

2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3021799
CAS No.: 94838-82-1
M. Wt: 248.08 g/mol
InChI Key: OZPPRBAFKGOJLZ-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 94838-82-1) is a boronic ester derivative featuring a benzodioxole substituent. Its molecular formula is C₁₃H₁₇BO₄, with a molecular weight of 248.08 g/mol . The compound is synthesized via palladium-catalyzed decarbonylative borylation of amides, yielding 76% as a white solid . Key spectral data includes:

  • ¹H NMR (CDCl₃): δ 7.36 (d, J = 7.7 Hz, 1H), 7.24 (s, 1H), 6.83 (d, J = 7.6 Hz, 1H), 1.33 (s, 12H) .
  • ¹³C NMR: δ 150.29, 147.32, 129.85, 114.07, 108.42, 100.86, 83.84, 24.97 .

It serves as a precursor in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and heterocycles .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPPRBAFKGOJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375243
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94838-82-1
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94838-82-1
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Biochemical Analysis

Dosage Effects in Animal Models

The effects of 2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking.

Biological Activity

2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a boron-containing dioxaborolane ring and a benzo[d][1,3]dioxole moiety. Its unique structure contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activity. For instance, compounds incorporating benzo[d][1,3]dioxole moieties have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxic Effects

A study synthesized various thiourea derivatives containing benzo[d][1,3]dioxole and evaluated their cytotoxic effects on several cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the SRB assay. The results demonstrated that many of these compounds exhibited significant antitumor activity with IC50 values lower than those of standard drugs like doxorubicin.

CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF-7)Doxorubicin IC50
Compound A2.38 µM1.54 µM4.52 µM7.46 µM
Compound B3.00 µM2.10 µM5.00 µM8.29 µM
Compound C4.00 µM3.50 µM6.00 µM4.56 µM

These findings suggest that compounds with the benzo[d][1,3]dioxole structure may be effective in targeting cancer cells while exhibiting low toxicity towards normal cells (IC50 > 150 µM) .

The mechanisms underlying the anticancer effects of these compounds have been explored in various studies:

  • EGFR Inhibition : Some derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
  • Apoptosis Pathway Modulation : Studies have shown alterations in apoptosis-related proteins such as Bax and Bcl-2 following treatment with these compounds.
  • Cell Cycle Arrest : Analysis indicates that these compounds can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Additional Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting other biological activities:

  • Anti-inflammatory Effects : Some derivatives have been investigated for their potential to reduce inflammation in models of lung diseases such as COPD.
  • Antioxidant Activity : The presence of the dioxole moiety may contribute to antioxidant properties, which can protect cells from oxidative stress.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential in drug development due to its structural similarity to known pharmacophores. Its boron atom can enhance the biological activity of drugs by improving their interaction with biological targets.

Case Studies

  • Anticancer Activity: Research has indicated that boron-containing compounds can exhibit anticancer properties. For instance, studies on related dioxaborolanes have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects: Some derivatives of boron compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases. This highlights the potential of 2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in treating conditions like Alzheimer's disease .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as cross-coupling reactions and as a boronate ester in Suzuki reactions.

Applications

  • Suzuki Coupling Reactions: The compound can be utilized as a boronate ester in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This is particularly useful in synthesizing complex organic molecules for pharmaceuticals and agrochemicals .
  • Synthesis of Novel Materials: The incorporation of this compound into polymer matrices can lead to the development of new materials with enhanced properties such as thermal stability and mechanical strength.

Materials Science

The incorporation of boron compounds into materials science has led to advancements in the development of sensors and catalysts.

Innovations

  • Boron-Doped Materials: The use of boron compounds like this compound can enhance the conductivity and catalytic properties of materials used in electronic devices and catalysis .
  • Nanocomposites: Research into nanocomposites incorporating this dioxaborolane has shown improved mechanical properties and thermal stability compared to traditional composites.

Comparative Analysis Table

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryAnticancer activityInhibition of tumor growth
Neuroprotective effectsPotential treatment for neurodegeneration
Organic SynthesisSuzuki coupling reactionsFormation of biaryl compounds
Synthesis of novel materialsEnhanced properties
Materials ScienceBoron-doped materialsImproved conductivity
NanocompositesEnhanced mechanical properties

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound is compared to six analogues (Table 1), differing in substituents and heterocyclic cores:

Compound Name Core Structure Key Substituent(s) Molecular Formula MW (g/mol) CAS Number
Target Compound Benzodioxole None C₁₃H₁₇BO₄ 248.08 94838-82-1
2-((1S,2S)-2-(Benzodioxol-5-yl)-1-(2-methylprop-1-en-1-yl)cyclopropyl)-dioxaborolane Benzodioxole + Cyclopropane 2-methylprop-1-en-1-yl cyclopropane C₁₉H₂₄BO₄ 343.20 Not Provided
2-(3-(Benzodioxol-5-yl)-3-methylcycloprop-1-en-1-yl)-dioxaborolane Benzodioxole + Cyclopropene Methylcyclopropene C₁₇H₂₂BO₄ 301.16 Not Provided
2-(5-(4-Methoxyphenyl)benzo[b]thiophen-3-yl)-dioxaborolane Benzothiophene 4-methoxyphenyl C₂₀H₂₁BO₃S 352.16 Not Provided
5-(Dioxaborolan-2-yl)benzo[d]isoxazole Benzoisoxazole None C₁₃H₁₆BNO₃ 245.08 837392-66-2
2-(3,5-Dichlorophenyl)-dioxaborolane Benzene 3,5-dichloro C₁₂H₁₅BCl₂O₂ 283.96 2758200 (TCI)

Key Observations :

  • Heterocyclic Diversity : The target compound and cyclopropane/ene analogues retain the benzodioxole core, while others incorporate thiophene, isoxazole, or halogenated aryl groups.
  • Steric and Electronic Effects : Chlorine substituents (e.g., 3,5-dichlorophenyl) enhance electrophilicity for cross-coupling, whereas methoxy groups (e.g., 4-methoxyphenyl) modulate electron density .

Key Observations :

  • High-Yield Routes : Asymmetric cyclopropanation (98% yield) outperforms other methods, though it requires chiral catalysts .
  • Challenges in Cyclopropene Synthesis : The cyclopropene derivative shows lower yield (50%), likely due to ring strain and instability.

Key Observations :

  • Pharmaceutical Relevance : The target compound is critical in synthesizing endothelin receptor antagonists for pulmonary hypertension .
  • Enantioselective Utility : Cyclopropane derivatives enable asymmetric catalysis, highlighting their role in chiral molecule synthesis .

Q & A

What are the key challenges in synthesizing 2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with high enantiomeric purity?

Level : Advanced
Answer :
Enantioselective synthesis of this compound requires precise control over boron-containing intermediates. A modified protocol using 3 equivalents of boryl cyclopropene and chiral catalysts achieves up to 98% enantiomeric excess (ee) , as demonstrated in enantioselective α-boryl carbene transformations. Key steps include:

  • Chiral induction : Use of chiral auxiliaries or transition-metal catalysts to direct stereochemistry.
  • Purification : Column chromatography with hexane/CHCl₃ (60:40) or hexane/ethyl acetate gradients to isolate enantiomers .
    Data Table :
Reaction ConditionYield (%)ee (%)Reference
Procedure A (3 equiv cyclopropene)8994
Procedure C (chiral catalyst)9898

How does the benzo[d][1,3]dioxol-5-yl substituent influence the reactivity of this boronic ester in cross-coupling reactions?

Level : Intermediate
Answer :
The electron-rich benzo[d][1,3]dioxole ring enhances stability and directs regioselectivity in Suzuki-Miyaura couplings . For example:

  • Palladium-catalyzed allyl–aryl cross-coupling with diborylmethane yields diarylmethane derivatives in 53–84% yield .
  • Silver carbonate additives improve coupling efficiency by stabilizing reactive intermediates during β-arylation of thiophenes .
    Mechanistic Insight :
    The dioxole group stabilizes boron via conjugation, reducing protodeboronation side reactions.

What analytical techniques are critical for characterizing boron-linked carbons in this compound?

Level : Basic
Answer :

  • ¹H/¹³C NMR : Direct detection of boron-bound carbons is challenging due to quadrupolar relaxation broadening . Use decoupling techniques or indirect assignment via neighboring protons (e.g., methyl groups at δ 1.0–1.3 ppm for tetramethyl dioxaborolane) .
  • HRMS (DART) : Validates molecular weight with <5 ppm error (e.g., [M]+ calculated: 258.0214; found: 258.0215) .

How can researchers optimize reaction conditions for radical-polar crossover reactions involving this boronic ester?

Level : Advanced
Answer :

  • Radical Initiation : Use AIBN or light to generate radicals from dienylboronate complexes.
  • Solvent System : THF or DMF at 60–80°C ensures solubility of boron intermediates.
  • Additives : Boric acid-impregnated silica gel minimizes boron hydrolysis during purification .
    Example : PdCl₂ catalysis with B₂(pin)₂ in THF achieves 84% yield in allyl–aryl cross-couplings .

What are the limitations of using this compound in stereoselective synthesis?

Level : Intermediate
Answer :

  • Steric Hindrance : The tetramethyl dioxaborolane group may reduce reactivity in sterically demanding substrates.
  • Stereochemical Drift : Prolonged reaction times or acidic conditions can erode enantiomeric purity. Mitigate with low-temperature protocols (<0°C) and inert atmospheres .

How does this compound compare to structurally similar boronic esters in catalytic applications?

Level : Advanced
Answer :

CompoundReactivityApplicationYield (%)
2-(Benzo[b]thiophen-5-yl) analogModerateThiophene arylation50
4-Cyano-2-fluorophenyl analogHighFluorinated drug intermediates75
Benzo[d][1,3]dioxol-5-yl (this compound)HighEnantioselective carbocycle formation89–98
The benzo[d][1,3]dioxol-5-yl group offers superior electron density for stabilizing transition states in asymmetric catalysis.

What safety protocols are recommended for handling this compound?

Level : Basic
Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of boronic ester vapors.
  • Spill Management : Neutralize with dry sand; avoid aqueous solutions to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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